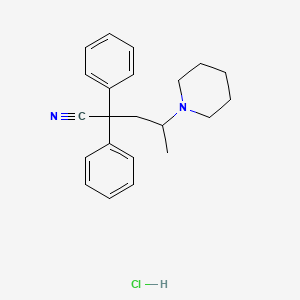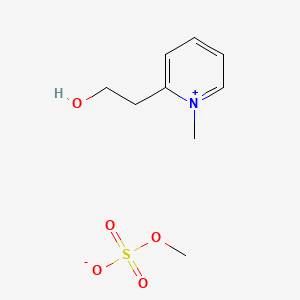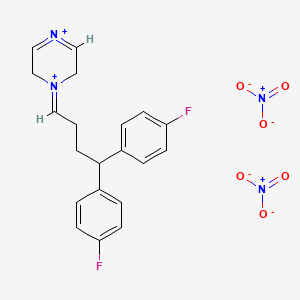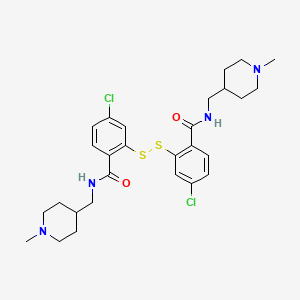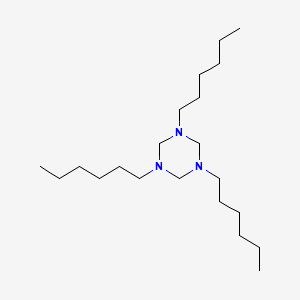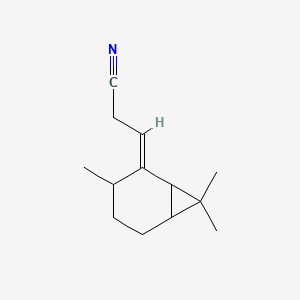
3-(3,7,7-Trimethylbicyclo(4.1.0)hept-2-ylidene)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its rich rose geranium woody sandalwood odor . This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one with a suitable nitrile source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted nitriles .
Aplicaciones Científicas De Investigación
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-(4,7,7-Trimethylbicyclo[4.1.0]hept-3-ylidene)propiononitrile: This compound has a similar structure but differs in the position of the double bond.
3-(3,7,7-Trimethylbicyclo[4.1.0]hept-2-ylidene)propiononitrile: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile is unique due to its specific odor profile and its applications in various fields. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
Propiedades
Número CAS |
68804-01-3 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(3E)-3-(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanylidene)propanenitrile |
InChI |
InChI=1S/C13H19N/c1-9-6-7-11-12(13(11,2)3)10(9)5-4-8-14/h5,9,11-12H,4,6-7H2,1-3H3/b10-5+ |
Clave InChI |
QPHPMTHPQCNHIQ-BJMVGYQFSA-N |
SMILES isomérico |
CC\1CCC2C(/C1=C/CC#N)C2(C)C |
SMILES canónico |
CC1CCC2C(C1=CCC#N)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


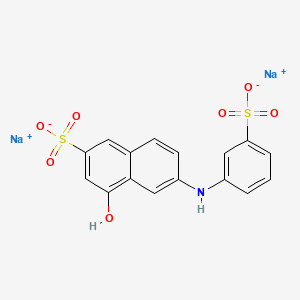



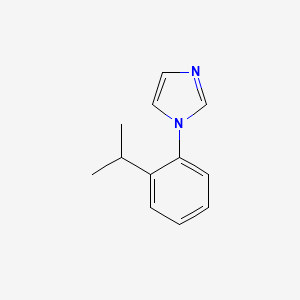

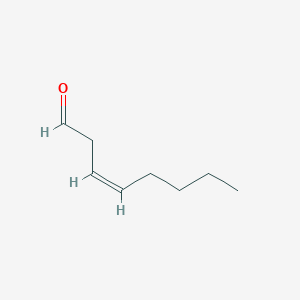

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
